![molecular formula C17H19N5O2 B2635949 9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922453-73-4](/img/structure/B2635949.png)
9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimido[2,1-f]purine, which is a type of purine. Purines are fundamental structures in life, forming part of key biomolecules like DNA, RNA, and ATP .
Molecular Structure Analysis
The compound likely contains a pyrimido[2,1-f]purine core, which is a fused ring structure consisting of a pyrimidine ring and an imidazole ring .Wissenschaftliche Forschungsanwendungen
Potential Treatment of Neurodegenerative Diseases
One study highlights the synthesis of tetrahydropyrimido[2,1-f]purinediones with various substituents, targeting adenosine receptors and monoamine oxidases, which are crucial in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Compounds with certain substituents showed potent monoamine oxidase B (MAO-B) inhibition and dual-target inhibition of A1/A2A adenosine receptors, suggesting potential for additive or synergistic effects in treating neurodegeneration (Koch et al., 2013).
Antagonists for Adenosine Receptors
Research into tricyclic pyrimido- and pyrazinoxanthines examined their affinity for adenosine receptors (ARs), revealing several compounds with potent antagonistic activity against A1 AR, indicating potential therapeutic uses in conditions where modulation of adenosine receptor activity is beneficial (Szymańska et al., 2016).
Anti-inflammatory Activity
Another study focused on substituted analogues based on the pyrimidopurinedione ring system, demonstrating anti-inflammatory activity in models of chronic inflammation. This suggests their potential as safer alternatives to existing anti-inflammatory drugs due to lower side-effect profiles (Kaminski et al., 1989).
Wirkmechanismus
Target of Action
The compound “9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidine derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways, depending on their specific targets. For example, some pyrimidine derivatives are known to inhibit DNA synthesis, affecting cell proliferation .
Pharmacokinetics
The properties of a compound can be influenced by its chemical structure, and pyrimidine derivatives are generally well absorbed and distributed in the body .
Result of Action
Depending on their targets, pyrimidine derivatives can have various effects, such as inhibiting cell growth or inducing cell death .
Eigenschaften
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-6-12(11(2)9-10)21-7-4-8-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-6,9H,4,7-8H2,1-3H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQLEMMLBXQFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16589921 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

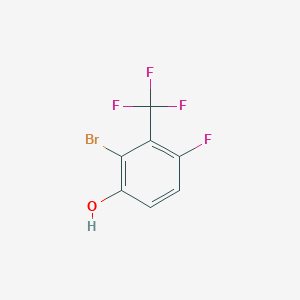
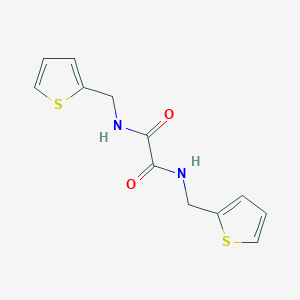
![benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2635869.png)
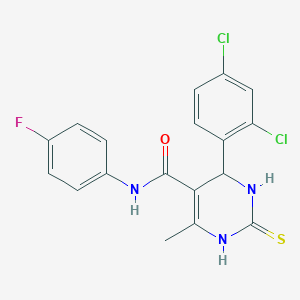
![1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2635871.png)
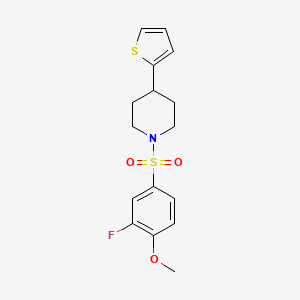
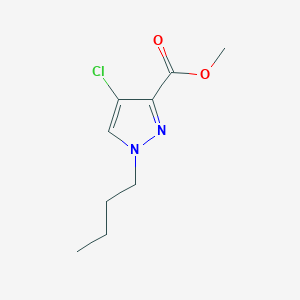
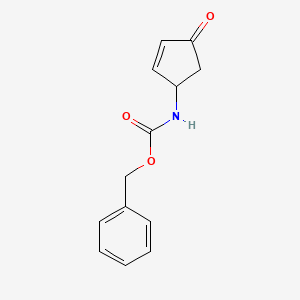
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2635877.png)
![5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2635880.png)
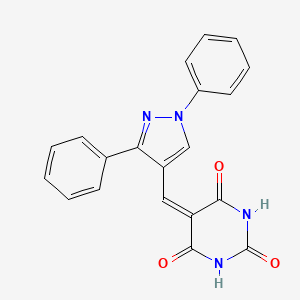
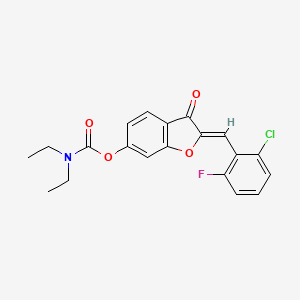
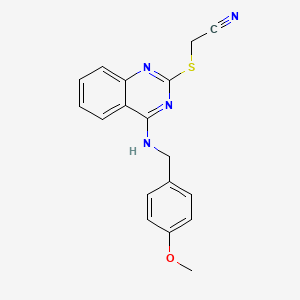
![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(1-methylcyclopropyl)methyl]sulfamoyl fluoride](/img/structure/B2635889.png)